Protodioscin Protodioscin Furostane base-2H + O-Hex, O-Hex-dHex-dHex is a natural product found in Smilax china, Tribulus terrestris, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 55056-80-9
VCID: VC21342350
InChI: InChI=1S/C51H84O22/c1-20(19-65-45-39(60)38(59)35(56)30(17-52)69-45)9-14-51(64)21(2)32-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,5)27(26)11-13-50(28,32)6)68-48-44(72-47-41(62)37(58)34(55)23(4)67-47)42(63)43(31(18-53)70-48)71-46-40(61)36(57)33(54)22(3)66-46/h7,20-23,25-48,52-64H,8-19H2,1-6H3
SMILES: CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O
Molecular Formula: C51H84O22
Molecular Weight: 1049.2 g/mol

Protodioscin

CAS No.: 55056-80-9

Cat. No.: VC21342350

Molecular Formula: C51H84O22

Molecular Weight: 1049.2 g/mol

* For research use only. Not for human or veterinary use.

Protodioscin - 55056-80-9

CAS No. 55056-80-9
Molecular Formula C51H84O22
Molecular Weight 1049.2 g/mol
IUPAC Name 2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Standard InChI InChI=1S/C51H84O22/c1-20(19-65-45-39(60)38(59)35(56)30(17-52)69-45)9-14-51(64)21(2)32-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,5)27(26)11-13-50(28,32)6)68-48-44(72-47-41(62)37(58)34(55)23(4)67-47)42(63)43(31(18-53)70-48)71-46-40(61)36(57)33(54)22(3)66-46/h7,20-23,25-48,52-64H,8-19H2,1-6H3
Standard InChI Key LVTJOONKWUXEFR-UHFFFAOYSA-N
Isomeric SMILES C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O
SMILES CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O
Canonical SMILES CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O
Melting Point 190 - 192 °C

Chemical Structure and Properties

Protodioscin is a spirostanyl glycoside with the molecular formula C51H84O22 and a molecular weight of 1049.211 g/mol . Structurally, it consists of a trisaccharide alpha-L-Rha-(1->4)-[alpha-L-Rha-(1->2)]-beta-D-Glc attached to position 3 of 26-(beta-D-glucopyranosyloxy)-3beta,22-dihydroxyfurost-5-ene via a glycosidic linkage . It is classified as a steroid saponin, a trisaccharide derivative, a beta-D-glucoside, a pentacyclic triterpenoid, and a cyclic hemiketal .

The systematic name for protodioscin is [(25R)-26-(β-D-glucopyranosyloxy)-22α-hydroxyfurost-5-en-3β-yl]2-O,4-O-bis(α-L-rhamnopyranosyl)-β-D-glucopyranoside . This complex structure contributes to its diverse biological activities and has been the subject of extensive pharmacological research.

Table 1. Physical and Chemical Properties of Protodioscin

PropertyValue
Molecular FormulaC51H84O22
Molecular Weight1049.211 g/mol
Chemical ClassificationSteroidal saponin, Furostanol glycoside
Physical AppearanceNot specified in sources
SolubilityNot specified in sources
Chemical Structure TypeDecided structure (clear structure)
InChI KeyLVTJOONKWUXEFR-UEZXSUPNSA-N

Natural Sources

Protodioscin is found in several plant species, primarily within the Dioscoreaceae family. The compound has been isolated from:

  • Dioscorea nipponica: A traditional medicinal plant where protodioscin is one of the principal bioactive components .

  • Tribulus terrestris: This plant has gained popularity for its use in addressing sexual disorders, with protodioscin believed to be one of the key active ingredients .

  • Dioscorea collettii and Dioscorea deltoidea: Additional plant species reported to contain protodioscin .

  • Dioscoreaceae rhizomes: The plant family more broadly contains various steroidal saponins including protodioscin and its derivatives .

  • Other sources include asparagus and fenugreek, which also contain measurable amounts of this compound .

The concentration of protodioscin varies significantly between plant parts and is influenced by growing conditions, harvesting time, and extraction methods. This variability has led to the development of standardized analytical techniques for accurate quantification in botanical materials and supplements.

Pharmacological Activities

Anticancer Effects

One of the most extensively researched aspects of protodioscin is its potent anticancer activity against multiple cancer types. Current research demonstrates its effectiveness through various mechanisms of action.

Hepatocellular Carcinoma

Protodioscin exhibits significant cytotoxicity against hepatocellular carcinoma (HCC), the most common type of primary liver cancer and the third leading cause of cancer-related death worldwide . Studies have shown that protodioscin induces mitochondrial apoptosis in HCC cells . While the exact mechanism remains under investigation, the compound demonstrates promising potential as a novel treatment option for HCC, which currently has limited effective therapies despite sequential treatment optimization with sorafenib followed by regorafenib .

Bladder Cancer

Research on bladder cancer cell lines demonstrates that protodioscin effectively inhibits cell proliferation, migration, motility, and invasion in both non-muscle-invasive 5637 cells and muscle-invasive T24 cells . The compound induces cell apoptosis and arrests the cell cycle at the G2 phase . Additionally, protodioscin inhibits epithelial-mesenchymal transition (EMT) by increasing protein expression of E-cadherin while decreasing N-cadherin and vimentin expression .

Mechanistically, protodioscin regulates mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinases (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathways . The compound activates p38 and JNK signaling pathways, which contribute to its anticancer effects . Importantly, in vivo studies have confirmed that protodioscin significantly inhibits tumor growth in xenograft models .

Table 2. Anticancer Effects of Protodioscin on Different Cancer Types

Cancer TypeCell LinesKey MechanismsIn vivo ConfirmationReference
Hepatocellular CarcinomaNot specified in sourcesInduces mitochondrial apoptosisNot specified in sources
Bladder Cancer5637 (non-muscle-invasive), T24 (muscle-invasive)Inhibits proliferation, migration, and invasion; Induces apoptosis and G2 cell cycle arrest; Activates p38 and JNK signaling pathwaysYes, significant inhibition of tumor growth
Prostate Cancer*DU145Reduces cholesterol concentration; Disrupts lipid rafts; Reduces MAPK signaling; Induces FOXO1 expressionYes, reduced tumor size and induced apoptosis

*Studies conducted with methyl protodioscin (MPD), a derivative of protodioscin

Analytical Methods for Identification and Quantification

Due to the growing interest in protodioscin for pharmaceutical applications and dietary supplements, reliable analytical methods for its identification and quantification are essential. Several techniques have been developed and validated for this purpose.

Liquid Chromatography-Mass Spectrometry

A simple and rapid LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method has been developed for protodioscin quantification in herbal supplements, particularly those containing Tribulus terrestris . This technique offers high sensitivity and specificity for protodioscin analysis in complex plant matrices.

While the search results don't provide detailed parameters of the method, LC-MS/MS represents the current gold standard for saponin analysis due to its ability to distinguish between structurally similar compounds and its low detection limits.

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